molecular formula C19H29NO6S B2390655 (4-(Methylsulfonyl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone CAS No. 1448068-85-6

(4-(Methylsulfonyl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone

Cat. No.: B2390655
CAS No.: 1448068-85-6
M. Wt: 399.5
InChI Key: CGYXZGNHAXCGOR-UHFFFAOYSA-N
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Description

(4-(Methylsulfonyl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone is a synthetic organic compound that features a piperidine ring substituted with a methylsulfonyl group and a methanone group attached to a triethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methylsulfonyl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Triethoxyphenyl Moiety: The final step involves the coupling of the triethoxyphenyl group to the piperidine ring through a methanone linkage, which can be achieved using reagents like triethoxybenzaldehyde and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. This might include continuous flow reactions, use of automated reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methylsulfonyl group.

    Reduction: Reduction reactions may target the methanone group, converting it to an alcohol.

    Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Therapeutic Agents: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Diagnostic Tools: Used in the development of imaging agents for medical diagnostics.

Industry

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which (4-(Methylsulfonyl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The piperidine ring and the triethoxyphenyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Methylsulfonyl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone
  • (4-(Methylsulfonyl)piperidin-1-yl)(3,4,5-triethoxyphenyl)ethanone

Uniqueness

(4-(Methylsulfonyl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the triethoxyphenyl moiety, in particular, differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

(4-methylsulfonylpiperidin-1-yl)-(3,4,5-triethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO6S/c1-5-24-16-12-14(13-17(25-6-2)18(16)26-7-3)19(21)20-10-8-15(9-11-20)27(4,22)23/h12-13,15H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYXZGNHAXCGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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